molecular formula C17H16N4O2S B2474186 4-((1H-imidazol-1-yl)methyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide CAS No. 1421485-64-4

4-((1H-imidazol-1-yl)methyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide

Cat. No. B2474186
CAS RN: 1421485-64-4
M. Wt: 340.4
InChI Key: LADDSZZILONTBL-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms. It is a key component of important biological building blocks such as histidine and histamine .


Synthesis Analysis

Imidazoles can be synthesized using a variety of methods. Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of imidazoles is characterized by a five-membered ring, which includes two nitrogen atoms. This structure is a key component of many functional molecules used in a variety of applications .


Chemical Reactions Analysis

Imidazoles are known to participate in a variety of chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazoles depend on their specific structure and the substituents they carry. Some imidazoles are known to have a high degree of stability under ambient conditions .

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a critical area of research in medicinal chemistry. Thiosemicarbazide derivatives, for example, serve as precursors for the synthesis of imidazole, oxadiazole, thiadiazole, oxazine, and triazine ring systems. These compounds have been evaluated for their antimicrobial activity, indicating the potential of such chemical structures in developing new therapeutic agents (Elmagd et al., 2017). Similarly, imidazo[1,5-a]pyrazines undergo metalation to afford a range of functionalized derivatives, demonstrating the versatility of such heterocycles in synthetic chemistry (Board et al., 2009).

Antitumor and Antioxidant Activities

The exploration of heterocyclic compounds for antitumor and antioxidant activities has been a significant area of interest. For instance, the annulations of 2-amino-1,3,4-thiadiazole with various compounds resulted in derivatives with potential antitumor and antioxidant properties. Such research underscores the importance of heterocyclic compounds in the development of new therapeutic agents (Hamama et al., 2013).

Supramolecular Chemistry

In supramolecular chemistry, N-(thiazol-2-yl)benzamide derivatives have been synthesized and characterized for their gelation behavior. This research highlights the influence of methyl functionality and non-covalent interactions on gelation, illustrating the compound's potential in materials science and nanotechnology (Yadav & Ballabh, 2020).

Cytotoxicity Studies

The compound's framework has also been utilized in the synthesis of heterocycles with evaluated cytotoxic activities. Such studies are vital for identifying compounds with potential anticancer properties, contributing to the ongoing search for more effective cancer treatments (Hegazi et al., 2010).

Mechanism of Action

The mechanism of action of imidazoles depends on their chemical structure and the nature of the substituents on the imidazole ring. Some imidazoles have been found to exhibit potent inhibitory activities against certain cancer cell lines .

Future Directions

Future research in the field of imidazoles is likely to focus on the development of new synthetic methodologies, the discovery of new applications, and the design of more selective and potent molecules .

properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-16(20-17-19-14-5-8-23-10-15(14)24-17)13-3-1-12(2-4-13)9-21-7-6-18-11-21/h1-4,6-7,11H,5,8-10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADDSZZILONTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-imidazol-1-yl)methyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide

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